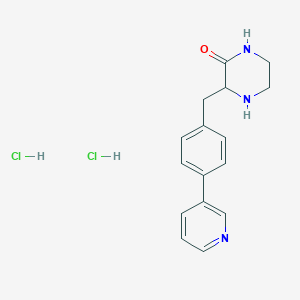

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

Description

Properties

IUPAC Name |

3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHDXOREJFBANT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines with reagents like PhSH (thiophenol) followed by selective intramolecular cyclization results in the desired piperazin-2-one structure .

Chemical Reactions Analysis

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention in medicinal chemistry due to its structural characteristics, which include a piperazine ring substituted with a pyridine and benzyl group. This configuration is known to enhance biological activity, making it a candidate for developing new pharmaceuticals. The dihydrochloride form improves solubility and stability, which are critical for drug formulation.

Binding Affinity Studies

Research has indicated that 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride exhibits strong binding affinity to various receptors, which is essential for understanding its pharmacological profile. Techniques such as radiolabeling and receptor binding assays have been utilized to elucidate these interactions, guiding further development efforts in drug design.

Cancer Therapy

Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been involved in research focusing on the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction.

Neurological Disorders

This compound is also being explored for its potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for addressing conditions such as depression and anxiety.

Antidepressant and Anxiolytic Activities

Studies have indicated that derivatives of piperazine compounds can exhibit antidepressant and anxiolytic effects by modulating neurotransmitter systems in the brain. The unique substitution pattern of this compound may enhance its therapeutic profile compared to other similar compounds .

Mechanism of Action

The mechanism of action of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs sharing the piperazin-2-one scaffold or dihydrochloride salt form:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound (Target) | 1858240-09-17 | $ C{16}H{17}Cl2N3O $ | ~326.2 (calculated) | Piperazin-2-one core, 4-pyridin-3-ylbenzyl substituent, dihydrochloride salt |

| 3-(Pyridin-2-yl)piperazin-2-one8 | 1246548-67-3 | $ C9H{10}N_3O $ | 179.2 | Piperazin-2-one core, pyridin-2-yl substituent (no dihydrochloride) |

| 4-[2-(Methylamino)ethyl]piperazin-2-one9 | Not provided | $ C7H{15}N_3O $ | 157.22 | Piperazin-2-one core, methylaminoethyl side chain |

| 1-(1-Methylpiperidin-3-yl)piperazin-2-one dihydrochloride10 | 1432678-95-9 | $ C{10}H{21}Cl2N3O $ | 270.2 | Piperazin-2-one core, 1-methylpiperidin-3-yl substituent, dihydrochloride salt |

| (3S)-1-(Ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one hydrochloride11 | Not provided | $ C{16}H{21}N3O4 \cdot HCl $ | ~367.8 (calculated) | Chiral piperazin-2-one, ethoxycarbonylmethyl and p-hydroxybenzyl groups, hydrochloride salt |

Notes:

- Salt Form Impact : Dihydrochloride salts (e.g., target compound and 1-(1-methylpiperidin-3-yl)piperazin-2-one dihydrochloride) enhance solubility and stability compared to free bases14.

Target Compound :

- Synthesis : Likely synthesized via reductive amination or coupling reactions, as seen in related piperazin-2-one derivatives15.

- Applications : Used as a building block for peptidomimetics or kinase inhibitors due to its aromatic and heterocyclic motifs1617.

Key Analogs :

3-(Pyridin-2-yl)piperazin-2-one18 :

- Differences : Pyridin-2-yl substituent instead of pyridin-3-yl; lacks dihydrochloride salt.

- Research Use : Explored in neurological studies due to its structural similarity to neurotransmitter modulators.

Applications: Investigated in central nervous system (CNS) drug development.

(3S)-1-(Ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one hydrochloride20 :

- Chirality : The (3S) configuration and p-hydroxybenzyl group make it a key synthon for opioid peptide analogs (e.g., Leu-enkephalin mimetics).

Commercial Availability and Regulatory Status

| Compound | Purity | Suppliers | Regulatory Notes |

|---|---|---|---|

| This compound | ≥95%21 | ECHEMI, Combi-Blocks2223 | Compliance with global pharmaceutical regulations (e.g., FDA, EMA) required24. |

| 3-(Pyridin-2-yl)piperazin-2-one | Not specified | Combi-Blocks25 | Classified as a laboratory chemical; not for human use26. |

| Cefotiam dihydrochloride | Not specified | ECHEMI27 | Approved antibiotic; regulated under pharmacopeial standards (e.g., USP)28. |

Research Findings and Trends

Structure-Activity Relationships (SAR) :

Synthetic Challenges :

- Reductive amination steps (e.g., for peptidomimetics like the target compound) often require enantioselective catalysis to achieve high chiral purity32.

Biological Activity

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its synthesis, mechanism of action, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a pyridine and benzyl group, which is characteristic of many biologically active compounds. The synthesis typically involves multi-step organic reactions, including cyclization methods that utilize various reagents and catalysts. For example, palladium-catalyzed reactions are often employed to enhance yield and selectivity during synthesis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant and Antipsychotic Effects : Similar compounds have shown efficacy in treating mood disorders by acting on serotonin and dopamine receptors. Studies suggest that this compound may have similar properties due to its structural analogies with known psychotropic agents .

- Antimicrobial Activity : Preliminary evaluations indicate potential antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against various pathogens, suggesting applications in treating infections .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes, such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter degradation. Compounds with similar structures have shown promising results as MAO inhibitors, indicating that this compound may also exhibit this activity .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential antidepressant, antimicrobial | |

| 1-(2-Pyridinyl)piperazine | Antidepressant, antipsychotic | |

| Azaperone | Antipsychotic | |

| Mirtazapine | Antidepressant | |

| Delavirdine | Antiretroviral |

Case Studies

- Synthesis and Evaluation : A study published in Medicinal Chemistry highlighted the synthesis of piperazine derivatives, including this compound. The evaluation included tests for antimicrobial activity against several bacterial strains, demonstrating significant inhibition at low concentrations .

- Monoamine Oxidase Inhibition : Research on related compounds indicated that certain piperazine derivatives effectively inhibit MAO-A and MAO-B. These findings suggest that this compound may also act as a reversible inhibitor of these enzymes, potentially offering therapeutic benefits in neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.